1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylphenylamine and sodium azide.
Cycloaddition Reaction: The key step is a Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the triazole derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while reduction could produce a triazole amine.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its biological activity.
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine: The free base form without the hydrochloride salt.
Uniqueness: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain pharmaceutical formulations and research applications.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVILLKPDQQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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